4-Isopropylmorpholine
Overview
Description
Synthesis Analysis
Synthesis of 4-Isopropylmorpholine and its derivatives involves various chemical processes. The compound has been synthesized in studies aimed at exploring its pharmacological properties and potential as a building block for more complex molecules. For instance, research has demonstrated methods for synthesizing morpholine derivatives through reactions that involve specific substitutions and cyclization processes to form the desired morpholine ring structure. These synthesis pathways are crucial for producing 4-Isopropylmorpholine for further study and application in various fields of chemistry and pharmacology (Seebach & Yoshifuji, 1981).
Molecular Structure Analysis
The molecular structure of 4-Isopropylmorpholine has been studied using techniques such as X-ray diffraction and DFT calculations. These studies help in understanding the conformational stability and electronic properties of the molecule. For example, research involving DFT studies and crystal structure analysis provides insights into the optimized molecular structure, highlighting the stability of certain conformational isomers over others. Such analysis is pivotal in elucidating the chemical behavior and reactivity of 4-Isopropylmorpholine (Sun et al., 2021).
Chemical Reactions and Properties
4-Isopropylmorpholine participates in a variety of chemical reactions, illustrating its versatile chemical properties. It has been used as a substrate in light-promoted synthesis reactions, demonstrating its reactivity under specific conditions to form complex heterocyclic compounds. Such reactions are significant for expanding the utility of 4-Isopropylmorpholine in synthetic organic chemistry and for the development of new pharmaceutical agents (Liu et al., 2016).
Physical Properties Analysis
The physical properties of 4-Isopropylmorpholine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Studies focused on the electrochemical synthesis of related compounds provide valuable data on the conditions required for synthesizing 4-Isopropylmorpholine and its analogs, which in turn offer insights into its physical characteristics (Zuo & Qing-dong, 2001).
Chemical Properties Analysis
The chemical properties of 4-Isopropylmorpholine, including its reactivity, stability, and interactions with other molecules, are a focus of research. For instance, studies exploring the synthesis of morpholine derivatives shed light on the chemical versatility of 4-Isopropylmorpholine, highlighting its potential in the synthesis of pharmacologically active compounds. These properties are key to understanding the compound's utility in medicinal chemistry and its potential therapeutic applications (Avramova et al., 1998).
Scientific Research Applications
Antimicrobial Activity : Thiomorpholine derivatives, including those related to 4-Isopropylmorpholine, have been studied for their antimicrobial properties. The synthesis of these compounds and their antimicrobial effectiveness have been a subject of research, demonstrating potential in drug development for microbial infections (D. Kardile & N. Kalyane, 2010).
Photopolymerization : N-Isopropylmorpholine has been used to study the effects of the morpholino substituent in photoinitiated acrylate polymerization. It was found to act as a physical quencher for the triplet state of certain compounds, impacting the efficiency of polymerization processes (N. Arsu & R. S. Davidson, 1994).
Drug Activity and Interaction : The pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine have been studied, particularly its interactions with various receptors and its impact on drug activity. This research helps in understanding the structure-activity relationship of similar compounds (M. del Tacca et al., 1975).
Kinase Inhibition : Studies have been conducted on morpholine derivatives as kinase inhibitors. The research focused on discovering potent non-nitrogen containing morpholine isosteres, crucial in the development of selective dual inhibitors for certain pathways in cancer treatment (H. Hobbs et al., 2019).
Antibiotic Modulation : Research on 4-(Phenylsulfonyl) morpholine, a derivative of 4-Isopropylmorpholine, explored its role in modulating antibiotic activity against multidrug-resistant strains of various microorganisms. This highlights its potential use in enhancing the efficacy of existing antibiotics (M. A. Oliveira et al., 2015).
Copolymerization Processes : The copolymerization of 3(S)-isopropylmorpholine-2,5-dione with other compounds has been investigated, showing applications in creating polymers with specific properties, such as varying glass transition temperatures (Yakai Feng et al., 2004).
Toxicity Studies : Toxicity studies have been conducted on compounds related to 4-Isopropylmorpholine, such as 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, to understand their mechanism of action and potential health risks (Eugene M. Bellet & J. Casida, 1973).
Safety And Hazards
properties
IUPAC Name |
4-propan-2-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZMWNWNBXSZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074951 | |
Record name | Morpholine, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Morpholine, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Isopropylmorpholine | |
CAS RN |
1004-14-4, 1331-24-4 | |
Record name | 4-(1-Methylethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1004-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propan-2-ylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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